molecular formula C26H25N5O8S B11562502 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11562502
M. Wt: 567.6 g/mol
InChI Key: KBOXGOOLBVSUEC-MZJWZYIUSA-N
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Description

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a dimethoxyphenyl group, and a dinitrobenzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with an appropriate hydrazine derivative, followed by the introduction of the dimethoxyphenyl group through a condensation reaction. The final step involves the nitration of the benzamide moiety under controlled conditions to introduce the nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups may also play a role in redox reactions within biological systems, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
  • 1,2-bis((benzylsulfanyl){2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-ylidene}methyl)disulfane

Uniqueness

N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzylsulfanyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N5O8S

Molecular Weight

567.6 g/mol

IUPAC Name

N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C26H25N5O8S/c1-38-22-9-8-18(24(13-22)39-2)14-27-29-26(33)23(16-40-15-17-6-4-3-5-7-17)28-25(32)19-10-20(30(34)35)12-21(11-19)31(36)37/h3-14,23H,15-16H2,1-2H3,(H,28,32)(H,29,33)/b27-14+

InChI Key

KBOXGOOLBVSUEC-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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